1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide
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Overview
Description
1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring substituted with a fluorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide typically involves the reaction of 2-fluorobenzyl chloride with N-methylcyclopropanecarboxamide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure, which is a piperazine ring.
1-(2-fluorophenyl)-2-propylamine: Another fluorophenyl derivative with a different amine group.
Uniqueness
1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13-10(14)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOQNHMNSJREBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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